REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[C:7](N)[C:8]3[CH2:14][CH2:13][CH2:12][CH2:11][C:9]=3[N:10]=2)[CH:6]=1.BrCCCC(Cl)=O>C(Cl)(Cl)Cl.CN(C)C=O>[CH2:14]1[C:8]2[C:9](=[N:10][C:4]3[C:5]([CH:7]=2)=[CH:6][CH:1]=[CH:2][CH:3]=3)[CH2:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC=2C(C1)=C(C3=C(N2)CCCC3)N
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is maintained
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
is evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product is purged by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with n-hexane/ethyl acetate 8/2 (ratio by volume)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC2=NC3=CC=CC=C3C=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |